molecular formula C23H20N2O4 B2965624 (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)prop-2-en-1-one CAS No. 2035018-69-8

(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)prop-2-en-1-one

Cat. No. B2965624
CAS RN: 2035018-69-8
M. Wt: 388.423
InChI Key: KFIVRKWZMQYIEK-VQHVLOKHSA-N
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Description

(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C23H20N2O4 and its molecular weight is 388.423. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

  • Ashok et al. (2014) reported the efficient synthesis of new derivatives via Claisen-Schmidt condensation, which showed good antimicrobial activity against bacterial and fungal strains, demonstrating potential applications in combating microbial infections (Ashok, Ganesh, Lakshmi, & Ravi, 2014).
  • Largani et al. (2017) designed and synthesized new pyrrolo[3,4-b]quinolin-2(3H)-yl)benzamides based on a molecular hybridization approach, revealing significant antibacterial activity against various strains, highlighting their potential in antibacterial drug development (Largani, Imanzadeh, Zahri, Noroozi Pesyan, & Şahin, 2017).

Antitumor Activity

  • Guillon et al. (2022) synthesized a new pyrrolo[1,2-a]quinoxaline derivative and assessed its cytotoxic potential against human leukemia cell lines, indicating its promise as a therapeutic agent in leukemia treatment (Guillon, Savrimoutou, Albenque-Rubio, Pinaud, Moreau, & Desplat, 2022).
  • Nagarapu et al. (2011) discussed the synthesis, resolution, and antitumor activity evaluation of (R/S)-2-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propyl]-1H-pyrrolo[3,4-b]quinolin-3(2H)-one derivatives, showing that specific enantiomers significantly inhibited tumor cell growth (Nagarapu, Gaikwad, Bantu, & Manikonda, 2011).

Corrosion Inhibition

  • Verma, Quraishi, and Ebenso (2020) reviewed the use of quinoline derivatives as corrosion inhibitors, highlighting their effectiveness due to high electron density and the ability to form stable chelating complexes with metallic surfaces, which makes them valuable in protecting materials from corrosion (Verma, Quraishi, & Ebenso, 2020).

properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-1-(3-quinolin-8-yloxypyrrolidin-1-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O4/c26-22(9-7-16-6-8-19-21(13-16)28-15-27-19)25-12-10-18(14-25)29-20-5-1-3-17-4-2-11-24-23(17)20/h1-9,11,13,18H,10,12,14-15H2/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFIVRKWZMQYIEK-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=CC=CC3=C2N=CC=C3)C(=O)C=CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC1OC2=CC=CC3=C2N=CC=C3)C(=O)/C=C/C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)prop-2-en-1-one

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